2-(4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazol-1-yl)propanoic acid is an organic compound that features a pyrazole ring substituted with a tetrahydropyran-4-ylmethoxy group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazol-1-yl)propanoic acid typically involves multiple steps:
Formation of the Tetrahydropyran-4-ylmethoxy Group: This can be achieved by reacting tetrahydropyran with methanol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Coupling of the Tetrahydropyran-4-ylmethoxy Group with the Pyrazole Ring: This step involves the reaction of the tetrahydropyran-4-ylmethoxy group with the pyrazole ring using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols, often used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Lactones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazol-1-yl)propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs .
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The tetrahydropyran-4-ylmethoxy group can enhance the compound’s solubility and bioavailability, while the propanoic acid moiety can facilitate binding to specific targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-(4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
2-(4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazol-1-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of propanoic acid.
Uniqueness
The uniqueness of 2-(4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazol-1-yl)propanoic acid lies in its specific combination of functional groups. The presence of the tetrahydropyran-4-ylmethoxy group enhances its solubility and bioavailability, while the propanoic acid moiety provides specific binding properties.
Properties
IUPAC Name |
2-[4-(oxan-4-ylmethoxy)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-9(12(15)16)14-7-11(6-13-14)18-8-10-2-4-17-5-3-10/h6-7,9-10H,2-5,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSUWRQBTKRNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)OCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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